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molecular formula C6H10N2O B1612096 3-isopropyl-1H-pyrazol-5(4H)-one CAS No. 29211-67-4

3-isopropyl-1H-pyrazol-5(4H)-one

Cat. No. B1612096
M. Wt: 126.16 g/mol
InChI Key: FWQHEVSBIIZUNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07186861B2

Procedure details

70 g (1.26 mol) of hydrazine hydrate were added dropwise at 10 to 30° C. to a solution of 100 g (0.62 mol) of ethyl isobutyrylacetate in 60 ml of ethanol. After the exothermic reaction had subsided, the mixture was stirred at 20 to 25° C. for a further 14 hours approximately and was then cooled to approximately −10° C. 52 g of the title compound were isolated by filtration.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[C:4]([CH2:9][C:10]([O:12]CC)=O)(=O)[CH:5]([CH3:7])[CH3:6]>C(O)C>[CH:5]([C:4]1[CH2:9][C:10](=[O:12])[NH:2][N:3]=1)([CH3:7])[CH3:6] |f:0.1|

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
O.NN
Name
Quantity
100 g
Type
reactant
Smiles
C(C(C)C)(=O)CC(=O)OCC
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 20 to 25° C. for a further 14 hours approximately
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to approximately −10° C

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C=1CC(NN1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 52 g
YIELD: CALCULATEDPERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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